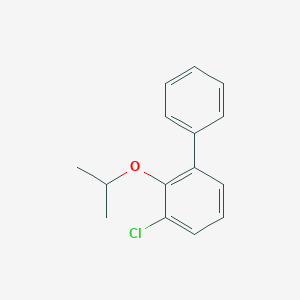
3-Chloro-2-isopropoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-isopropoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropoxy-1,1’-biphenyl typically involves the reaction of 3-chloro-1,1’-biphenyl with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-isopropoxy-1,1’-biphenyl may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-isopropoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-2-isopropoxy-1,1’-biphenyl or 3-thio-2-isopropoxy-1,1’-biphenyl.
Oxidation: Formation of 3-chloro-2-isopropoxybenzophenone.
Reduction: Formation of 3-chloro-2-isopropoxycyclohexyl derivatives.
Applications De Recherche Scientifique
3-Chloro-2-isopropoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-isopropoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Bromo-2-isopropoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Isopropoxy-1,1’-biphenyl: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-2-isopropoxy-1,1’-biphenyl is unique due to the presence of both chlorine and isopropoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H15ClO |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-chloro-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)17-15-13(9-6-10-14(15)16)12-7-4-3-5-8-12/h3-11H,1-2H3 |
Clé InChI |
NVSJBFHXLYLBPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
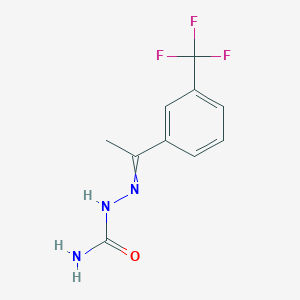
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)
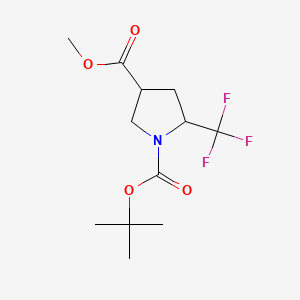

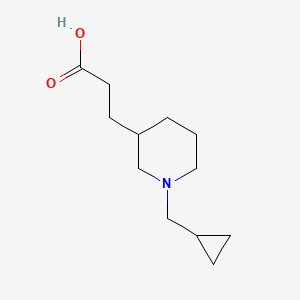
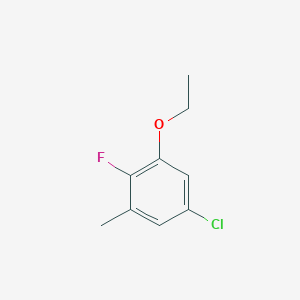


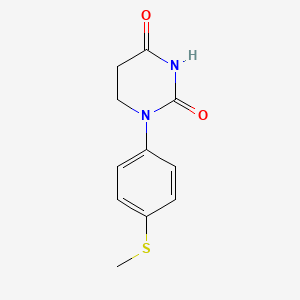

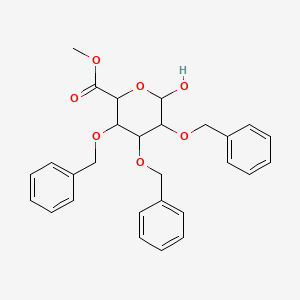
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
